molecular formula C57H74N8O7 B10862075 (2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide

(2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide

Cat. No.: B10862075
M. Wt: 983.2 g/mol
InChI Key: VYZILERTWJIGRC-DOESOIHZSA-N
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Description

RMC-4998 is a molecular glue compound exhibiting potent antitumor activity. It forms a ternary complex with cyclophilin A and an activated KRAS G12C mutation. This interaction impedes the binding of activated KRAS mutants to downstream effector proteins, thereby obstructing proliferative cell signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RMC-4998 involves several key steps:

Industrial Production Methods

The industrial production of RMC-4998 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial-scale reactors, purification systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

RMC-4998 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

RMC-4998 exerts its effects by forming a ternary complex with cyclophilin A and KRAS G12C. This complex inhibits the interaction between activated KRAS mutants and downstream effector proteins, thereby obstructing proliferative cell signaling. The molecular targets include cyclophilin A and KRAS G12C, and the pathways involved are primarily related to oncogenic signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RMC-4998

RMC-4998 stands out due to its unique mechanism of action and its potential applications in cancer research and drug development. Its ability to form a ternary complex with cyclophilin A and KRAS G12C makes it a promising candidate for targeted cancer therapies.

Properties

Molecular Formula

C57H74N8O7

Molecular Weight

983.2 g/mol

IUPAC Name

(2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide

InChI

InChI=1S/C57H74N8O7/c1-12-63-46-21-20-40-32-42(46)43(50(63)41-18-14-26-58-48(41)37(4)71-11)33-55(5,6)35-72-53(69)44-19-15-27-65(60-44)52(68)45(31-38-16-13-17-39(40)30-38)59-51(67)49(36(2)3)64-29-25-57(54(64)70)24-28-62(34-57)47(66)22-23-56(7,8)61(9)10/h13-14,16-18,20-21,26,30,32,36-37,44-45,49,60H,12,15,19,24-25,27-29,31,33-35H2,1-11H3,(H,59,67)/t37-,44-,45-,49-,57-/m0/s1

InChI Key

VYZILERTWJIGRC-DOESOIHZSA-N

Isomeric SMILES

CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)[C@H](C)OC)(C)C)NC(=O)[C@H](C(C)C)N7CC[C@@]8(C7=O)CCN(C8)C(=O)C#CC(C)(C)N(C)C

Canonical SMILES

CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N7CCC8(C7=O)CCN(C8)C(=O)C#CC(C)(C)N(C)C

Origin of Product

United States

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